molecular formula C7H11N3O B13302472 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol

3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol

Cat. No.: B13302472
M. Wt: 153.18 g/mol
InChI Key: NHWPEJWQJILZMZ-UHFFFAOYSA-N
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Description

3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol is a chemical compound with the molecular formula C7H11N3O It is a derivative of imidazo[4,5-C]pyridine, a bicyclic structure that combines imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water under reflux conditions for several hours. After the reaction is complete, the mixture is evaporated, and the residue is dried under vacuum. The compound can be used without further purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the reduced imidazole derivative.

    Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.

Scientific Research Applications

3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a potential ligand for biological targets.

    Medicine: It has potential therapeutic applications, including the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-one: This compound is similar in structure but lacks the hydroxyl group.

    3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine dihydrochloride: This compound has a methyl group instead of a hydroxyl group.

Uniqueness

3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol is unique due to the presence of the hydroxyl group, which allows for additional chemical modifications and interactions.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-3-6-7-5(1-2-8-6)9-4-10-7/h4,6,8,11H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWPEJWQJILZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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